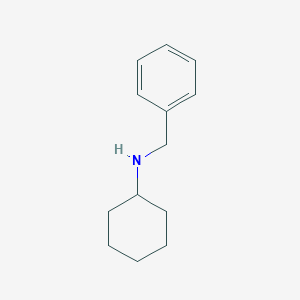
N-bencilciclohexilamina
Descripción general
Descripción
N-benzylcyclohexanamine: is an organic compound with the molecular formula C₁₃H₁₉N . It is a secondary amine where the nitrogen atom is bonded to a benzyl group and a cyclohexyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Aplicaciones Científicas De Investigación
Chemistry: N-benzylcyclohexanamine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, it is used to study the effects of amine compounds on biological systems. It can act as a ligand in receptor binding studies.
Medicine: While not a drug itself, N-benzylcyclohexanamine is used in the synthesis of various medicinal compounds, including potential treatments for neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals. Its reactivity makes it valuable in creating specialized materials .
Mecanismo De Acción
Target of Action
N-Benzylcyclohexanamine (NBCA) is a chemical compound with the molecular formula C13H19N The primary targets of NBCA are not explicitly mentioned in the available literature
Mode of Action
One study mentions its use in hydrogenolysis reactions . Hydrogenolysis is a chemical reaction where a chemical bond is cleaved or “lysed” by the addition of hydrogen . In the context of NBCA, it is used in organic synthesis to remove benzyl blocking or protecting groups from benzyl ethers, esters, amines, or amides . The reaction is initiated by the adsorption of the benzene ring on the catalyst surface where it acts as an ‘anchor’ to hold the C–O bond near the catalyst surface .
Biochemical Pathways
Given its use in hydrogenolysis reactions, it may be involved in pathways related to the synthesis and degradation of various organic compounds .
Result of Action
Its role in hydrogenolysis suggests that it may facilitate the removal of benzyl groups from various compounds, potentially altering their chemical structure and function .
Análisis Bioquímico
Biochemical Properties
N-benzylcyclohexanamine has been studied in the context of hydrogenolysis, a chemical reaction involving the breaking of a chemical bond by the addition of hydrogen . The reaction was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . This suggests that N-benzylcyclohexanamine may interact with various enzymes and proteins involved in hydrogenolysis .
Cellular Effects
Given its involvement in hydrogenolysis, it is plausible that N-benzylcyclohexanamine could influence cell function by participating in biochemical reactions that alter cellular metabolism .
Molecular Mechanism
In the context of hydrogenolysis, it is proposed that the reaction is initiated by the adsorption of the benzene ring on the catalyst surface
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-benzylcyclohexanamine involves the reductive amination of cyclohexanone with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenolysis: Another method involves the hydrogenolysis of N-benzylcyclohexylamine using palladium catalysts supported on silica.
Industrial Production Methods: Industrial production of N-benzylcyclohexanamine often employs similar methods but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-benzylcyclohexanamine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: It can be reduced to form N-cyclohexylmethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or amides.
Reduction: N-cyclohexylmethylamine.
Substitution: Various substituted amines depending on the reagents used.
Comparación Con Compuestos Similares
- N-cyclohexylbenzylamine
- N-benzyl-N-cyclohexylamine
- N-cyclohexylmethylamine
Comparison: N-benzylcyclohexanamine is unique due to the presence of both a benzyl and a cyclohexyl group attached to the nitrogen atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these groups. Its structure also provides distinct steric and electronic properties, making it valuable in specific synthetic applications .
Propiedades
IUPAC Name |
N-benzylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWYMFZAZUYNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195951 | |
| Record name | Benzenemethanamine, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-25-9 | |
| Record name | Benzenemethanamine, N-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

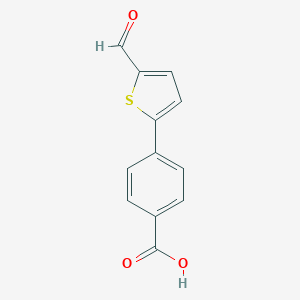
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
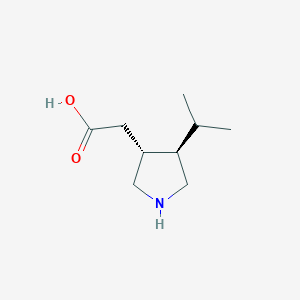
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
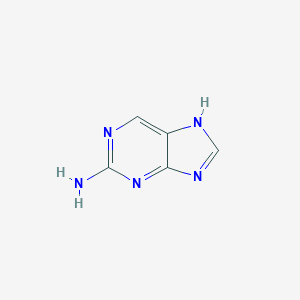
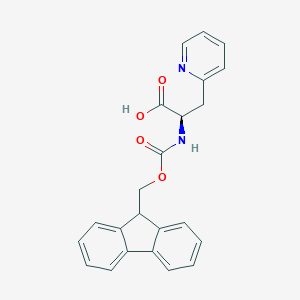
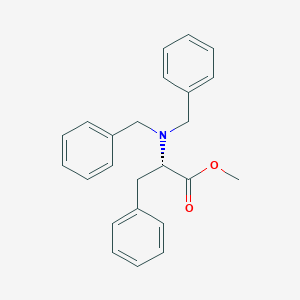
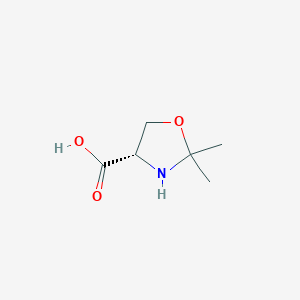

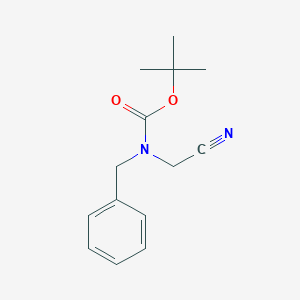
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
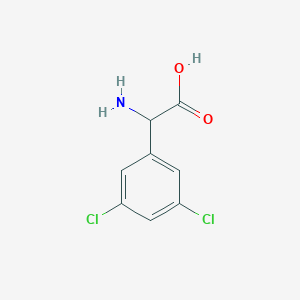
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
